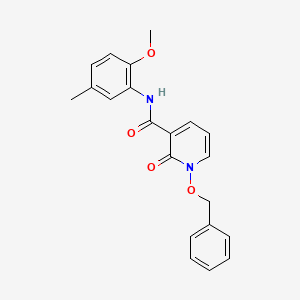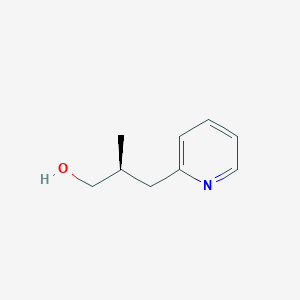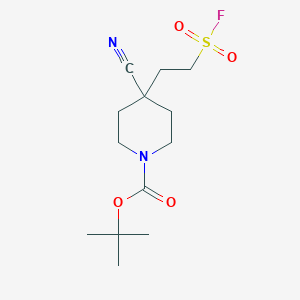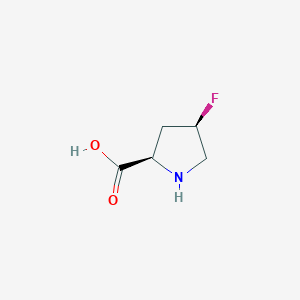
1-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cycloaddition, and catalysis. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, with NaHSO4 as a catalyst . Similarly, the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide involved the formation of a cyclic alkenyl ether using a Pd(II) catalyst . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
X-ray diffraction techniques and computational methods such as DFT calculations are commonly used to determine the molecular structure of compounds. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction and DFT calculations . The molecular geometry and vibrational frequencies were calculated and found to be in good agreement with the experimental data. Such techniques could be applied to determine the precise molecular structure of "1-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide".
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their behavior in various chemical reactions. For instance, reactions of cisoid α-methoxyimino ketones with N,N-diethyl-1-propyn-1-amine resulted in the formation of γ-methoxyimino α,β-unsaturated carboxamides or a 1,4-benzoxazine, depending on the structure of the starting ketone . This suggests that the presence of methoxyimino and carboxamide groups can significantly influence the outcome of reactions involving such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be predicted based on their molecular structure and functional groups. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of compounds are often calculated using DFT . Additionally, the antioxidant properties of benzamides can be determined using assays such as the DPPH free radical scavenging test . These methods could be used to assess the properties of "1-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide".
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Several studies have focused on synthesizing novel compounds with potential therapeutic applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives have been synthesized for their potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes, indicating their potential as COX inhibitors.
Antimicrobial Activities
Compounds related to "1-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been evaluated for their antimicrobial activities. For example, thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Vasu et al., 2005).
Antidiabetic Screening
Novel dihydropyrimidine derivatives have been synthesized and screened for their antidiabetic properties, demonstrating significant inhibition of α-amylase enzyme. This suggests their potential application in managing diabetes through the modulation of carbohydrate metabolism (Lalpara et al., 2021).
Antioxidant Activity
Research into 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has uncovered compounds with potent antioxidant activities, indicating their potential for reducing oxidative stress and its associated diseases (Tumosienė et al., 2019).
Development of Kinase Inhibitors
The discovery and development of selective kinase inhibitors are critical for cancer therapy. Compounds such as BMS-777607 have been identified as selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the potential of related compounds in targeted cancer therapy (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-15-10-11-19(26-2)18(13-15)22-20(24)17-9-6-12-23(21(17)25)27-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHRKJWSVBZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)





![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)


![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)
![8-chloro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2547615.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)
![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)